1,4-Bis(hydroxyethylthiomethyl)benzene

Catalog No.
S15681502
CAS No.
7321-13-3
M.F
C12H18O2S2
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(hydroxyethylthiomethyl)benzene

CAS Number

7321-13-3

Product Name

1,4-Bis(hydroxyethylthiomethyl)benzene

IUPAC Name

2-[[4-(2-hydroxyethylsulfanylmethyl)phenyl]methylsulfanyl]ethanol

Molecular Formula

C12H18O2S2

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C12H18O2S2/c13-5-7-15-9-11-1-2-12(4-3-11)10-16-8-6-14/h1-4,13-14H,5-10H2

InChI Key

PQQKUWMULZZXIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCCO)CSCCO

1,4-Bis(hydroxyethylthiomethyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two hydroxyethylthiomethyl groups. Its chemical formula is C12H18O2S2C_{12}H_{18}O_2S_2, indicating the presence of two sulfur atoms and two hydroxyl groups in its molecular structure. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals.

Typical for compounds containing aromatic rings and functional groups. Key reactions include:

  • Electrophilic Substitution: The presence of the hydroxyethylthiomethyl groups can influence electrophilic substitution reactions on the benzene ring, making it more reactive towards electrophiles compared to unsubstituted benzene. For example, it may participate in nitration or sulfonation reactions under appropriate conditions .
  • Condensation Reactions: The hydroxyl groups can engage in condensation reactions, potentially leading to the formation of ether or ester linkages when reacted with appropriate reagents.
  • Redox Reactions: The thiol groups may undergo oxidation to form disulfides or sulfonic acids under oxidative conditions.

Synthesis of 1,4-bis(hydroxyethylthiomethyl)benzene typically involves multi-step organic synthesis techniques:

  • Starting Material Preparation: The synthesis often begins with para-xylene or another suitable benzene derivative.
  • Functionalization: Hydroxyethyl and thiomethyl groups can be introduced through nucleophilic substitution reactions or via alkylation methods that involve thiol compounds.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity suitable for further applications.

1,4-Bis(hydroxyethylthiomethyl)benzene has potential applications in several areas:

  • Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of polymers, particularly those requiring enhanced thermal stability and chemical resistance.
  • Pharmaceuticals: Its biological properties may allow for development as a drug candidate or as an additive in pharmaceutical formulations.
  • Coatings and Adhesives: The compound's reactive functional groups make it suitable for use in coatings and adhesives that require strong bonding properties.

Interaction studies involving 1,4-bis(hydroxyethylthiomethyl)benzene are essential to understand its behavior in biological systems and materials science. These studies typically focus on:

  • Ligand-Receptor Interactions: Assessing how this compound interacts with specific biological receptors can elucidate its potential therapeutic effects.
  • Material Compatibility: Evaluating how this compound interacts with other materials can help determine its suitability for use in coatings and composites.

1,4-Bis(hydroxyethylthiomethyl)benzene shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameChemical FormulaUnique Features
1,4-Bis(2-hydroxyethyl)benzeneC10H14O2C_{10}H_{14}O_2Lacks sulfur; used in polymer synthesis
1,4-Bis(hydroxydimethylsilyl)benzeneC10H18O2Si2C_{10}H_{18}O_2Si_2Contains silicon; used in surface coatings
1,4-Bis(trichloromethyl)benzeneC6H4(CCl3)2C_6H_4(CCl_3)_2Halogenated; used in industrial applications

The uniqueness of 1,4-bis(hydroxyethylthiomethyl)benzene lies in its combination of hydroxyl and thiol functionalities within a benzene framework, providing distinct reactivity and potential applications not found in the other listed compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

258.07482216 g/mol

Monoisotopic Mass

258.07482216 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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